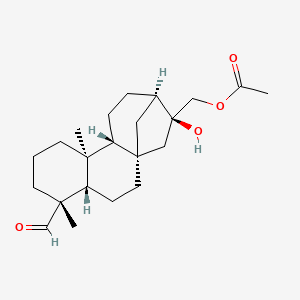

Annosquamosin A (terpene)

Description

Overview of Annona squamosa L. as a Source of Bioactive Compounds

Annona squamosa L., commonly known as sugar apple or custard apple, is a fruit-bearing tree belonging to the Annonaceae family. nih.govworldscientific.com This plant is cultivated in tropical and subtropical regions worldwide and has a long history of use in traditional medicine. nih.govijrpas.compharmatutor.org Different parts of the plant, including the leaves, bark, seeds, and fruits, are recognized for their medicinal properties. researchgate.nettmrjournals.com

Phytochemical investigations have revealed that Annona squamosa is a rich reservoir of bioactive compounds. ekb.egresearchgate.net These compounds are categorized into several major classes, which are responsible for the plant's diverse pharmacological activities. nih.govresearchgate.netekb.eg The primary classes of bioactive constituents isolated from this plant include annonaceous acetogenins (B1209576), alkaloids, diterpenes, and cyclopeptides. nih.govworldscientific.comresearchgate.net As of 2016, researchers had reported the isolation of 88 acetogenins, 33 diterpenes, 19 alkaloids, and 13 cyclopeptides from this species. nih.govworldscientific.com These compounds have been the subject of extensive research for their potential applications in medicine. ekb.egresearchgate.net

| Class of Bioactive Compound | General Description | Examples Found in Annona squamosa |

| Annonaceous Acetogenins | A class of long-chain fatty acid derivatives known for their potent biological activities. phytojournal.com They are primarily found in the seeds. ekb.egresearchgate.net | Squamocin (B1681989), Annotemoyin-1, Squamotacin, Bullacin B. ekb.egtsijournals.com |

| Alkaloids | Nitrogen-containing organic compounds, predominantly isolated from the leaves of the plant. ekb.egresearchgate.net Aporphine (B1220529) alkaloids are common. ekb.eg | Liriodenine, Anonaine, Asimilobine, Coclaurine. ekb.egtsijournals.comresearchgate.net |

| Diterpenes | A class of terpenes built from four isoprene (B109036) units. In A. squamosa, these are often of the ent-kaurane type. researchgate.netacs.orgacs.org | Annosquamosin A, Annosquamosin B, ent-Kaur-16-en-19-oic acid. acs.orgacs.orgnih.gov |

| Cyclopeptides | Peptides in which the amino acid sequence forms a ring structure. nih.govworldscientific.com | Cyclosquamosin B, Cherimolacyclopeptide B. ekb.egresearchgate.net |

This table provides a summary of the major classes of bioactive compounds isolated from Annona squamosa.

Classification and Significance of Annosquamosin A within the Diterpenoid Class

Annosquamosin A is classified as a kaurane (B74193) diterpenoid. nih.govfoodb.ca Diterpenoids are a large and structurally diverse class of natural products derived from the C20 precursor geranylgeranyl pyrophosphate. Specifically, Annosquamosin A belongs to the ent-kaurane subclass, which features a characteristic tetracyclic carbon skeleton. acs.orgacs.org The tetracyclic diterpenoid ent-kaurane is considered a key intermediate in the biosynthesis of gibberellin plant hormones. acs.org

The chemical structure of Annosquamosin A was determined through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). acs.org Its systematic name is 16β-hydroxy-17-acetoxy-ent-kauran-19-al. acs.orgnih.gov The molecule possesses a complex three-dimensional configuration with key functional groups, including a hydroxyl group, an acetate (B1210297) group, and an aldehyde, which contribute to its chemical properties. acs.orgvulcanchem.com The presence of these functional groups and the specific stereochemistry of the kaurane backbone are significant as these features distinguish it from other related diterpenoids and are crucial for its biological interactions. acs.org

Annona squamosa is a notable source of ent-kaurane diterpenoids, with dozens having been isolated from various parts of the plant, including the fruits and stems. acs.orgacs.orgtandfonline.com This chemical diversity within a single plant genus allows for comparative studies on how small structural variations among these diterpenoids influence their biological activity. acs.orgvulcanchem.com

| Property | Value |

| Molecular Formula | C₂₂H₃₄O₄ nih.govvulcanchem.comnih.gov |

| Molecular Weight | 362.5 g/mol nih.govvulcanchem.comnih.gov |

| Class | Diterpenoid nih.govnih.gov |

| Subclass | ent-Kaurane acs.orgacs.orgfoodb.ca |

| Systematic Name | 16β-hydroxy-17-acetoxy-ent-kauran-19-al acs.orgnih.gov |

| CAS Number | 177742-55-1 vulcanchem.comnih.gov |

This table summarizes the key chemical and classification details of Annosquamosin A.

Historical Context of Research on Annosquamosin A

The formal discovery and characterization of Annosquamosin A were first reported in a 1996 publication in the Journal of Natural Products. acs.orgscispace.com In this study, a phytochemical analysis of the fruits of Annona squamosa led to the isolation of two new kaurane diterpenoids, which were named Annosquamosin A and Annosquamosin B. acs.orgnih.gov The research was part of a broader effort to identify novel bioactive agents from plants, spurred by the finding that a methanolic extract of A. squamosa fruits showed significant biological activity. acs.org

The isolation of Annosquamosin A was achieved through chromatographic techniques, and its structure was elucidated using spectral methods. acs.org This discovery contributed to the growing body of knowledge about the rich and diverse phytochemistry of the Annonaceae family. ekb.egacs.org Subsequent research on Annona squamosa has continued to uncover new diterpenoids, such as Annosquamosin C through G, from various parts of the plant like the stems and pericarps. acs.orgnih.govtandfonline.com This ongoing research underscores the importance of natural product chemistry in discovering novel chemical structures. ekb.eg

Structure

3D Structure

Properties

CAS No. |

177742-55-1 |

|---|---|

Molecular Formula |

C22H34O4 |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

[(1S,4S,5R,9S,10R,13R,14S)-5-formyl-14-hydroxy-5,9-dimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl acetate |

InChI |

InChI=1S/C22H34O4/c1-15(24)26-14-22(25)12-21-10-7-17-19(2,13-23)8-4-9-20(17,3)18(21)6-5-16(22)11-21/h13,16-18,25H,4-12,14H2,1-3H3/t16-,17-,18+,19+,20-,21+,22-/m1/s1 |

InChI Key |

FCHGRGOUMXZTFS-CGGXXNKWSA-N |

SMILES |

CC(=O)OCC1(CC23CCC4C(CCCC4(C2CCC1C3)C)(C)C=O)O |

Isomeric SMILES |

CC(=O)OC[C@@]1(C[C@@]23CC[C@@H]4[C@](CCC[C@]4([C@@H]2CC[C@@H]1C3)C)(C)C=O)O |

Canonical SMILES |

CC(=O)OCC1(CC23CCC4C(CCCC4(C2CCC1C3)C)(C)C=O)O |

Synonyms |

16beta-hydroxy-17-acetoxy-ent-kauran-19-al annosquamosin A |

Origin of Product |

United States |

Isolation and Structural Elucidation of Annosquamosin a

The journey from a complex plant extract to a pure, characterized compound like Annosquamosin A is a multi-step process involving careful extraction and rigorous purification.

Solvent-Based Extraction Techniques from Plant Tissues

The initial step in isolating Annosquamosin A involves its extraction from the plant matrix, typically from species of the Annonaceae family, such as Annona squamosa. vulcanchem.comtmrjournals.com This process relies on the principle of solubility, where solvents are used to selectively dissolve the target compound and separate it from the solid plant material.

A common approach is the use of sequential extraction with solvents of increasing polarity. For instance, powdered plant material, such as seeds or bark, may first be subjected to extraction with a nonpolar solvent like petroleum ether or n-hexane to remove lipids and other nonpolar constituents. wisdomlib.orgijpsjournal.com This is often followed by extraction with solvents of intermediate polarity, such as chloroform (B151607) and ethyl acetate (B1210297), and finally with a polar solvent like methanol (B129727) or ethanol. wisdomlib.orgijpsjournal.com This systematic approach allows for a crude fractionation of the plant's chemical components.

Maceration, a simple soaking technique, and Soxhlet extraction, a continuous extraction method, are frequently employed. wisdomlib.orgabap.co.in In maceration, the plant material is soaked in a chosen solvent for an extended period, sometimes for several days, to allow for the diffusion of soluble compounds into the solvent. wisdomlib.org Soxhlet extraction provides a more efficient extraction by repeatedly washing the plant material with fresh, heated solvent, which is then condensed and returned to the extraction chamber. abap.co.in The resulting crude extracts are then concentrated, often under reduced pressure using a rotary evaporator, to yield a semi-solid residue for further purification. tmrjournals.com

Advanced Chromatographic Separation and Purification Protocols

Following extraction, the complex mixture of compounds in the crude extract must be separated to isolate Annosquamosin A in its pure form. nih.gov This is achieved through various chromatographic techniques that separate molecules based on their differential partitioning between a stationary phase and a mobile phase. vulcanchem.comwisdomlib.org

Column chromatography is a fundamental purification technique. vulcanchem.com The crude extract is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. ijpsjournal.com Compounds separate based on their affinity for the stationary phase; less polar compounds tend to elute faster with nonpolar solvents, while more polar compounds are retained longer. Fractions are collected and monitored, often using Thin-Layer Chromatography (TLC) , to identify those containing the target compound. wisdomlib.orgresearchgate.net

For more refined separation and final purification, High-Performance Liquid Chromatography (HPLC) is often utilized. wisdomlib.org This technique uses high pressure to force the solvent through a column with smaller particle sizes, resulting in higher resolution and faster separation times. medcraveonline.com Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., acetonitrile-water), is a common configuration for purifying compounds like Annosquamosin A. tmrjournals.comwisdomlib.org

Spectroscopic Characterization and Structural Determination

Once Annosquamosin A is isolated in pure form, its chemical structure is elucidated using a combination of powerful spectroscopic methods. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. vulcanchem.comresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the structure of Annosquamosin A.

¹H NMR (Proton NMR): This technique provides information about the different types of protons in the molecule, their chemical environment, and their connectivity to neighboring protons. The chemical shifts (δ), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J values) are all crucial pieces of the structural puzzle. researchgate.netmdpi.com

¹³C NMR (Carbon NMR): This experiment identifies all the unique carbon atoms in the molecule, providing a count of the total number of carbons and information about their chemical environment (e.g., alkyl, alkene, carbonyl). mdpi.comnih.gov Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. mdpi.com

2D NMR Techniques: These experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different nuclei. COSY identifies proton-proton couplings, while HSQC correlates directly bonded carbon and proton atoms. HMBC is particularly powerful as it shows correlations between protons and carbons that are two or three bonds away, allowing for the connection of different molecular fragments to build the complete structure. acs.org

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for a Kaurane (B74193) Diterpenoid Core (Note: This is a generalized representation and specific shifts for Annosquamosin A may vary based on solvent and specific substitutions.)

| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |

| 1 | 39.5 | 1.80 (m), 0.95 (m) |

| 2 | 19.2 | 1.50 (m), 1.45 (m) |

| 3 | 42.1 | 1.40 (m), 1.10 (m) |

| 4 | 33.5 | - |

| 5 | 56.5 | 1.25 (d, 11.5) |

| 6 | 21.8 | 1.75 (m), 1.65 (m) |

| 7 | 41.3 | 1.60 (m), 1.40 (m) |

| 8 | 44.2 | - |

| 9 | 55.0 | 1.05 (d, 7.0) |

| 10 | 39.8 | - |

| 11 | 18.5 | 1.55 (m), 1.45 (m) |

| 12 | 33.2 | 1.85 (m), 1.75 (m) |

| 13 | 43.8 | 2.05 (m) |

| 14 | 38.5 | 1.95 (m), 1.30 (m) |

| 15 | 49.0 | 2.15 (d, 12.0), 1.20 (d, 12.0) |

| 16 | 155.0 | - |

| 17 | 103.0 | 4.80 (s), 4.75 (s) |

| 18 | 33.8 | 1.15 (s) |

| 19 | 21.8 | 1.05 (s) |

| 20 | 15.5 | - |

Data is illustrative and compiled from general knowledge of kaurane diterpenoids.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. vulcanchem.comresearchgate.net In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the elemental composition and thus the molecular formula of Annosquamosin A (C₂₂H₃₄O₄). vulcanchem.comnih.govcore.ac.uk

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.orgwikipedia.org The molecule breaks apart in a predictable manner, and the masses of the resulting fragment ions can be used to deduce the presence of specific functional groups and structural motifs within the molecule. chemguide.co.uk For example, the loss of a specific neutral fragment, such as water (18 Da) or an acetyl group (43 Da), can indicate the presence of hydroxyl or acetate functionalities, respectively.

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS can elucidate the connectivity of atoms in a molecule, they often cannot determine the absolute stereochemistry. X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid, including the absolute configuration of chiral centers. nih.govresearchgate.netnih.gov

This technique requires the formation of a high-quality single crystal of the compound. researchgate.net When a beam of X-rays is passed through the crystal, the X-rays are diffracted by the electrons of the atoms, creating a unique diffraction pattern. mit.edu By analyzing the intensities and positions of the diffracted spots, a detailed three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of every atom. researchgate.net

A key aspect of determining the absolute configuration is the phenomenon of anomalous scattering (or resonant scattering). researchgate.netmit.edu When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor becomes complex, leading to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). mit.edu The analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the absolute configuration of the molecule. researchgate.netmit.edu

Complementary Spectroscopic Techniques (e.g., IR, UV-Vis)

Beyond mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, other spectroscopic methods play a crucial role in confirming the structural features of Annosquamosin A.

Infrared (IR) Spectroscopy:

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. In the case of Annosquamosin A, the IR spectrum reveals key absorption bands that correspond to its characteristic structural components. A study on Annosquamosin A isolated from the fruits of Annona squamosa reported a distinct IR spectrum. acs.org The presence of a free hydroxyl (-OH) group is indicated by an absorption band at 3505 cm⁻¹. acs.org Furthermore, a pair of strong ester carbonyl (C=O) bands are observed at 1740 cm⁻¹ and 1725 cm⁻¹. acs.org These findings are consistent with the known structure of Annosquamosin A, which contains a hydroxyl group and an acetate group. vulcanchem.com

Interactive Data Table: Key IR Absorption Bands for Annosquamosin A

| Functional Group | Absorption Frequency (cm⁻¹) | Reference |

| Hydroxyl (-OH) | 3505 | acs.org |

| Ester Carbonyl (C=O) | 1740 and 1725 | acs.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in relation to conjugated systems. While detailed UV-Vis spectral data for Annosquamosin A is not extensively published in the provided search results, the technique is generally used to detect the presence of chromophores—the parts of a molecule responsible for its color. uomustansiriyah.edu.iqlibretexts.org For a compound like Annosquamosin A, which contains an aldehyde and carbonyl groups, UV-Vis spectroscopy can help to confirm the presence of these unsaturated functionalities. acs.orgvulcanchem.com The absorption maxima (λmax) in a UV-Vis spectrum are indicative of the energy required for electronic transitions, such as n → π* and π → π* transitions. uomustansiriyah.edu.iq

Confirmation of Chemical Structure

The definitive confirmation of Annosquamosin A's chemical structure is achieved through a combination of spectroscopic data and, in some cases, chemical evidence. acs.org The systematic name for Annosquamosin A is [(1S,4S,5R,9S,10R,13R,14S)-5-formyl-14-hydroxy-5,9-dimethyl-14-tetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecanyl]methyl acetate. vulcanchem.com Its molecular formula is C₂₂H₃₄O₄. nih.gov

The structural elucidation is built upon the collective evidence from various analytical methods:

¹H-NMR spectroscopy of Annosquamosin A reveals signals for two tertiary methyl groups and one aldehyde moiety, which are characteristic of an ent-kaurane diterpene with a C-19 axial aldehyde group. acs.org

IR spectroscopy confirms the presence of hydroxyl and ester carbonyl groups. acs.org

Mass Spectrometry provides the molecular weight and fragmentation patterns that help in piecing together the structure. vulcanchem.com

The convergence of data from these techniques allows for the unambiguous assignment of the tetracyclic kaurane backbone and the specific stereochemistry of the functional groups, including the formyl, hydroxyl, and acetate moieties. acs.orgvulcanchem.com

Interactive Data Table: Spectroscopic Data for Annosquamosin A

| Spectroscopic Technique | Key Findings | Reference |

| IR | Hydroxyl group (3505 cm⁻¹), Ester carbonyl groups (1740 and 1725 cm⁻¹) | acs.org |

| ¹H-NMR | Signals for two tertiary methyl groups and one aldehyde moiety | acs.org |

| Mass Spectrometry | Confirms molecular weight and fragmentation patterns | vulcanchem.com |

Biosynthesis and Structural Analogs of Annosquamosin a

Proposed Biosynthetic Pathways of Annosquamosin A in Annona squamosa L.

The biosynthesis of Annosquamosin A, an ent-kaurane diterpenoid, is a complex process involving numerous enzymatic steps. While the complete pathway has not been fully elucidated specifically for this compound in Annona squamosa, it is presumed to follow the well-established route of terpenoid biosynthesis in plants.

All terpenoids, including the diterpenoid Annosquamosin A, originate from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants synthesize these precursors through two primary pathways: the mevalonic acid (MVA) pathway, which occurs in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.

The biosynthesis of diterpenoids generally begins in the plastids. Through a series of condensation reactions catalyzed by prenyltransferase enzymes, one molecule of DMAPP is combined with three molecules of IPP to form the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP). GGPP is the direct precursor for all diterpenes. frontiersin.org

The formation of the characteristic tetracyclic ent-kaurane skeleton of Annosquamosin A from the linear GGPP precursor is a two-step cyclization process mediated by diterpene synthases (diTPSs):

A class II diTPS first catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate (B83284) (CPP).

A class I diTPS then facilitates the ionization of the diphosphate group from (+)-CPP and orchestrates a series of intramolecular rearrangements and a final ring closure to yield ent-kaurene (B36324). frontiersin.org

Following the formation of the core ent-kaurene skeleton, a series of post-cyclization modifications, known as tailoring reactions, occur. These reactions are typically catalyzed by cytochrome P450 monooxygenases (P450s) and other enzyme classes (e.g., dehydrogenases, acetyltransferases). These enzymes introduce various functional groups, such as hydroxyl (-OH), aldehyde (-CHO), and acetate (B1210297) (-OAc) moieties, at specific positions on the kaurane (B74193) scaffold. For Annosquamosin A (16β-hydroxy-17-acetoxy-ent-kauran-19-al), this would involve hydroxylation at C-16, oxidation of the C-19 methyl group to an aldehyde, and acetylation at the C-17 position. nih.govplos.org

While the genome of Annona squamosa has been sequenced, providing valuable resources for functional genomics, the specific genes and enzymes responsible for the biosynthesis of Annosquamosin A have not been fully characterized. biorxiv.orgnih.gov Research into the genetic underpinnings of secondary metabolite production in the Annona genus is ongoing. Studies on the related species Annona cherimola have revealed that terpene and terpenoid metabolism functions are enriched in the Magnoliales order, and efforts have been made to identify gene clusters potentially responsible for the biosynthesis of other compound classes like acetogenins (B1209576). mdpi.com

Transcriptome analysis in Annona squamosa has identified genes involved in the biosynthesis of gibberellins, which are also diterpenoid plant hormones derived from the same ent-kaurene precursor. frontiersin.org However, the specific diterpene synthases (diTPSs) and tailoring enzymes (like P450s and acetyltransferases) that divert the pathway toward Annosquamosin A and its analogs remain to be identified and functionally validated. The synthesis and accumulation of such secondary metabolites are known to be influenced by a combination of genetic and environmental factors. plos.orgnih.gov

Precursor Compounds and Enzymatic Transformations in Terpenoid Biosynthesis

Structural Analogs and Related Diterpenoids

Phytochemical investigations of Annona squamosa have led to the isolation of a variety of ent-kaurane diterpenoids structurally related to Annosquamosin A. These analogs share the same core skeleton but differ in their oxidation and substitution patterns.

Numerous studies have successfully isolated and characterized a series of Annosquamosin derivatives from different parts of the Annona squamosa plant.

Annosquamosin A and B : These were among the first in the series to be identified. They were isolated from a methanolic extract of the fruits of Annona squamosa. nih.govplos.org Later studies also reported their presence in the bark of the plant. mdpi.comresearchgate.net Their structures were determined using spectroscopic methods, primarily NMR and mass spectrometry. nih.gov

Annosquamosin C, D, E, F, and G : A subsequent phytochemical investigation of the stems of Annona squamosa led to the isolation of six new ent-kaurane diterpenoids, which included Annosquamosin C, D, E, F, and G. researchgate.netdntb.gov.ua The structures of these compounds were also elucidated through detailed spectroscopic data interpretation. dntb.gov.uaresearchgate.netnih.gov Annosquamosin C was also later reported as being isolated from the bark. mdpi.com

Annosquamosin A and its known derivatives are all classified as ent-kaurane diterpenoids. The structural diversity within this group arises from variations in the type and position of functional groups attached to the tetracyclic kaurane core. Annosquamosin A is defined as 16β-hydroxy-17-acetoxy-ent-kauran-19-al. plos.org Its analogs feature different combinations of hydroxyl, acetoxy, formate, and hydroperoxide groups, primarily at positions C-4, C-16, C-17, and C-18.

| Compound | Full Chemical Name | Reference |

|---|---|---|

| Annosquamosin A | 16β-hydroxy-17-acetoxy-ent-kauran-19-al | nih.govplos.org |

| Annosquamosin B | 19-nor-ent-kaurane-4α,16β,17-triol | nih.govplos.org |

| Annosquamosin C | 16α-hydro-17-hydroxy-19-nor-ent-kauran-4α-ol | dntb.gov.ua |

| Annosquamosin D | 16β-acetoxy-17-hydroxy-19-nor-ent-kauran-4α-ol | dntb.gov.ua |

| Annosquamosin E | 16β-hydroxy-17-acetoxy-19-nor-ent-kauran-4α-formate | dntb.gov.ua |

| Annosquamosin F | 16β-hydroxy-17-acetoxy-18-nor-ent-kauran-4β-hydroperoxide | dntb.gov.ua |

| Annosquamosin G | 16β,17-dihydroxy-18-nor-ent-kauran-4β-hydroperoxide | dntb.gov.ua |

Annona squamosa is a rich source of diverse secondary metabolites beyond diterpenoids. Phytochemical studies have revealed the presence of several other major classes of compounds, including Annonaceous acetogenins, alkaloids, and cyclopeptides. nih.govresearchgate.netnih.gov

Acetogenins : Annonaceous acetogenins are a class of polyketides characterized by a long aliphatic chain containing tetrahydrofuran (B95107) (THF) rings and a terminal γ-lactone. mdpi.com They are predominantly found in the seeds and bark and are among the most studied compounds from this plant due to their significant cytotoxic activities. nih.govmdpi.com More than 50 acetogenins have been identified from A. squamosa. mdpi.com Examples include squamocin (B1681989), annotemoyins, bullatencin, and squamostatins. biorxiv.orgmdpi.com

Alkaloids : Alkaloids, primarily isolated from the leaves and bark, represent another major class of active constituents in A. squamosa. nih.govresearchgate.net Most of these belong to the aporphine (B1220529) and isoquinoline (B145761) groups. researchgate.netfigshare.com Notable examples include anonaine, asimilobine, liriodenine, and reticuline. researchgate.netresearchgate.net These compounds have been investigated for various biological activities. figshare.com

Cyclopeptides : The seeds and exocarps of A. squamosa have been found to contain a variety of cyclic peptides. nih.govnih.gov These compounds are composed of several amino acid residues linked in a circular structure. Examples that have been isolated and characterized include squamin A, cyclosquamosin A-I, and fanlizhicyclopeptides A and B. frontiersin.orgnih.gov

Preclinical Pharmacological Investigations of Annosquamosin a

In Vitro Antitumor and Anticancer Activities of Annosquamosin A

Annosquamosin A has demonstrated notable antitumor and anticancer properties in laboratory settings. These effects have been observed through its cytotoxicity against a range of cancer cell lines, its ability to inhibit cancer cell growth, and its influence on the cell cycle of cancerous cells.

Cytotoxicity against Various Cancer Cell Lines

Research has shown that Annosquamosin A exhibits cytotoxic activity against several human cancer cell lines. Specifically, it has been found to be effective against 95-D lung cancer cells and A2780 ovarian cancer cells. ekb.eg The cytotoxic effects of compounds from the Annona genus, to which Annosquamosin A belongs, have been widely studied, showing activity against a variety of cancer types including lung, ovarian, hepatoma, and prostate cancers. ekb.egnih.govfyicenter.com For instance, extracts from Annona squamosa, the plant from which Annosquamosin A is derived, have shown cytotoxicity against nasopharyngeal cancer (KB) cells, lung cancer (A-549) cells, breast cancer (MCF-7) cells, and leukemic (K-562) cells. nih.gov

Table 1: Cytotoxic Activity of Annosquamosin A and Related Compounds against Cancer Cell Lines

| Cell Line | Cancer Type | Compound/Extract | Observed Effect | Reference |

|---|---|---|---|---|

| 95-D | Lung Cancer | Annosquamosin A | Cytotoxic | ekb.eg |

| A2780 | Ovarian Cancer | Annosquamosin A | Cytotoxic | ekb.eg |

| KB | Nasopharyngeal Cancer | Annona squamosa seed extract | Cytotoxic | nih.gov |

| A-549 | Lung Cancer | Annona squamosa seed extract | Cytotoxic | nih.gov |

| MCF-7 | Breast Cancer | Annona squamosa seed extract | Cytotoxic | nih.gov |

| K-562 | Leukemia | Annona squamosa seed extract | Cytotoxic | nih.gov |

| H460 | Lung Cancer | Squamoxinone-D (from A. squamosa) | Selective activity | ekb.eg |

| PC-3 | Prostate Cancer | Squamotacin (from A. squamosa) | Selective cytotoxicity | phytojournal.com |

| Hep G2 | Hepatoma | Annona squamosa seed extract | Significant activity | ekb.eg |

| HeLa | Cervical Cancer | Ciprofloxacin derivative | Potent anticancer activity |

Modulation of Cell Cycle Progression in Cancer Cells

The anticancer activity of compounds like Annosquamosin A is also linked to their ability to modulate the cell cycle of cancer cells. researchgate.net Phytochemicals can inhibit cell cycle progression, a crucial aspect of halting cancer growth. nih.gov For instance, extracts from Annona muricata have been found to cause cell cycle arrest at the G0/G1 phase in HL-60 leukemia cells. nih.gov This arrest prevents the cells from dividing and proliferating. Diterpenoids isolated from other natural sources have also shown the ability to cause cell cycle arrest at the G2/M phase in human leukemia cancer cells. researchgate.net Deregulation of the cell cycle is a hallmark of tumor cells, and molecules that can interfere with this process are considered potential anticancer agents. nih.gov

Antimicrobial Activities of Annosquamosin A

In addition to its anticancer properties, Annosquamosin A and related compounds from Annona squamosa have demonstrated antimicrobial activities against a range of bacteria and fungi.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Extracts from Annona squamosa have shown efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net Methanolic extracts, in particular, have demonstrated notable antibacterial activity. biotech-asia.org Specific bacteria that have been tested include Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli and Klebsiella pneumoniae (Gram-negative bacteria). biotech-asia.orgnih.gov Studies have shown that extracts can create significant zones of inhibition against these bacteria, sometimes comparable to or even larger than those produced by standard antibiotics. nih.gov Methanolic extracts have also shown activity against methicillin-resistant Staphylococcus aureus (MRSA). openveterinaryjournal.com The antibacterial effects are attributed to various compounds within the plant, including flavonoids and alkaloids, in addition to terpenoids like Annosquamosin A. nih.govdoc-developpement-durable.org

Table 2: Antibacterial Activity of Annona squamosa Extracts

| Bacteria | Type | Extract/Compound | Observed Effect | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | Annona squamosa extracts | Antibacterial activity | biotech-asia.orgnih.gov |

| Escherichia coli | Gram-Negative | Annona squamosa extracts | Antibacterial activity | biotech-asia.orgnih.gov |

| Klebsiella pneumoniae | Gram-Negative | Annona squamosa extracts | Antibacterial activity | biotech-asia.orgnih.gov |

| Methicillin-resistant S. aureus (MRSA) | Gram-Positive | Methanolic extract | Antibacterial activity | openveterinaryjournal.com |

Antifungal Properties against Plant Pathogenic Fungi and Nematodes

Compounds from Annona squamosa have also been investigated for their ability to combat fungi and nematodes that are pathogenic to plants. Specifically, acetogenins (B1209576) such as squamocin (B1681989) A, squamocin G, and squamostatin A, isolated from the seeds of Annona squamosa, have demonstrated antifungal activity against Bursaphelenchus xylophilus and Meloidogyne incognita. ekb.eg These findings suggest a potential role for these compounds in the development of natural pesticides to protect crops. ekb.egnih.govsemanticscholar.org The search for new antifungal agents from natural sources like plants is an active area of research to find alternatives to synthetic fungicides for managing plant diseases. ppjonline.orgnih.govmdpi.com

Free Radical Scavenging Capabilities (e.g., DPPH assay)

Antidiabetic Potential of Annosquamosin A

Extracts from Annona squamosa have demonstrated significant antidiabetic effects in various preclinical studies, acting through several mechanisms. ijpsjournal.com While Annosquamosin A is a known component of this plant, its specific role in these activities is still an area of active investigation.

Preclinical research has shown that extracts from the leaves of Annona squamosa possess potent antidiabetic properties. researchgate.net Studies using animal models have found that these extracts can effectively lower blood glucose levels. nih.gov The mechanisms behind this activity are multifaceted and include the stimulation of insulin (B600854) secretion from pancreatic β-cells. ijpsjournal.comresearchgate.net Hot water extracts of the leaves were found to stimulate insulin release by causing membrane depolarization and subsequent calcium influx in clonal pancreatic β-cells. ekb.eg

Furthermore, extracts have been shown to enhance glucose uptake and modulate insulin signaling pathways. Research indicates that a hexane (B92381) extract of Annona squamosa can promote glucose uptake in L6 myotubes and stimulate the phosphorylation of insulin receptor-β (IR-β) and insulin receptor substrate-1 (IRS-1), key proteins in the insulin signaling cascade. researchgate.net This modulation also leads to the upregulation of glucose transporter type 4 (GLUT4) mRNA, which is crucial for transporting glucose into muscle and fat cells. researchgate.net While these activities are attributed to the plant extract as a whole, the specific contribution of Annosquamosin A to this modulation of glucose metabolism has not been fully elucidated.

A key strategy in managing type 2 diabetes is the inhibition of enzymes that regulate glucose metabolism and insulin signaling. Protein-Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway, and its inhibition is a therapeutic target. nih.gov A hexane extract of Annona squamosa was found to inhibit PTP1B, suggesting this is one of its mechanisms for exerting antidiabetic effects. researchgate.net

Another important target is α-glucosidase, an intestinal enzyme that breaks down carbohydrates into glucose. semanticscholar.org By inhibiting this enzyme, the rate of glucose absorption can be slowed, reducing post-meal blood sugar spikes. semanticscholar.org Methanolic extracts of Annona squamosa leaves have demonstrated inhibitory activity against α-amylase, a related enzyme, and other studies have noted the potential for α-glucosidase inhibition. researchgate.net However, specific inhibitory data for Annosquamosin A against these enzymes is not yet widely available in the literature.

Table 1: Inhibitory Activity of Annona squamosa Extracts on Diabetes-Related Enzymes

| Extract/Fraction | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Hexane Extract | Protein-Tyrosine Phosphatase 1B (PTP1B) | 17.4 µg/mL | researchgate.net |

| Methanolic Extract | α-Amylase | 44.88 ± 0.71 µg/mL | researchgate.net |

Modulation of Glucose Metabolism in Preclinical Models

Other Preclinical Biological Activities of Annosquamosin A

Beyond its potential in diabetes management, various parts of the Annona squamosa plant, containing Annosquamosin A, have been investigated for a range of other biological activities.

Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the search for new therapeutic agents. uclan.ac.uk Traditional medicine has long used Annona squamosa as an antimalarial agent. ekb.eg Scientific studies have begun to validate this use, showing that extracts from the plant possess antiplasmodial activity. uclan.ac.uk

An oily fraction from the seeds of Annona squamosa, referred to as "Annomaal," demonstrated pronounced in vitro antimalarial activity against the 3D7 strain of P. falciparum. uclan.ac.uk While various compounds within the Annonaceae family, such as alkaloids and other acetogenins, have been identified as having antiplasmodial effects, the specific activity of Annosquamosin A against P. falciparum requires further direct investigation. mdpi.comsemanticscholar.org

Table 2: In Vitro Antimalarial Activity of Annona squamosa Seed Fraction

| Fraction | Plasmodium falciparum Strain | IC₅₀ | Reference |

|---|---|---|---|

| Annomaal (Oily Fraction) | 3D7 | 1.25 µg/mL | uclan.ac.uk |

Annona squamosa has been traditionally recognized for its pesticidal properties. tsijournals.com Research has confirmed that extracts from the seeds and leaves have both anthelmintic (worm-expelling) and insecticidal activities.

The anthelmintic properties have been demonstrated against Haemonchus contortus, a major gastrointestinal nematode parasite in small ruminants. tsijournals.comnih.gov Seed extracts of A. squamosa were shown to inhibit the egg hatching of this parasite, an effect attributed to acetogenins within the extract. tsijournals.com

The insecticidal activity of the plant has been tested against several common pests. Flavonoids isolated from aqueous extracts of the leaves showed significant insecticidal effects against the pulse beetle, Callosobruchus chinensis. ipindexing.com Similarly, methanolic leaf extracts were effective against the rice weevil, Sitophilus oryzae. ipindexing.com These findings support the traditional use of the plant for pest control and suggest its components, potentially including Annosquamosin A, could be developed into botanical pesticides. researchgate.net

Table 3: Insecticidal Activity of Annona squamosa Extracts

| Extract | Target Insect | Activity | Concentration | Reference |

|---|---|---|---|---|

| Aqueous Leaf Extract (Flavonoids) | Callosobruchus chinensis | 80% insecticidal activity | 0.07 mg/mL | ipindexing.com |

| Methanolic Leaf Extract | Sitophilus oryzae | KD₅₀ of 11.4 min | 5% w/v | ipindexing.com |

The immune system relies on the coordinated function of various cells, including macrophages, B cells, and T cells, to defend against pathogens. nih.govfrontiersin.org Macrophages are key innate immune cells that engulf pathogens and present antigens, while B and T lymphocytes orchestrate the adaptive immune response. nih.govfrontiersin.org Phytochemicals with the ability to modulate the activity of these cells are of significant therapeutic interest.

Annona squamosa has been reported to possess immunomodulatory properties, though this is one of the less-studied areas of its pharmacology. ekb.eg Activated macrophages can release signaling molecules like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) to fight infection. nih.gov B and T cell proliferation is essential for mounting a robust and specific immune response to a foreign antigen. frontiersin.org While extracts of A. squamosa are believed to have immunomodulatory potential, the specific effects of Annosquamosin A on macrophage stimulation and the proliferation of B and T cells have not been characterized in detail and represent an important avenue for future research.

Vasorelaxant Activity

There is currently no scientific evidence available from preclinical studies to support or refute the vasorelaxant activity of Annosquamosin A. Research on the vasorelaxant properties of compounds from Annona squamosa has primarily focused on other molecules. For instance, the vasorelaxant effect observed in rat aorta models has been attributed to a different cyclic peptide, cyclosquamosin B. nih.govijpsjournal.com This compound has been shown to inhibit calcium influx through voltage-dependent calcium channels. nih.gov Another study identified a lignan, esquamosan, as contributing to vasorelaxation through the inhibition of calcium influx and nitric oxide release. mdpi.com However, no such investigations have been published for Annosquamosin A.

Anti-ulcer Mechanisms in Preclinical Models

Similarly, the scientific literature lacks specific studies on the anti-ulcer mechanisms of Annosquamosin A in preclinical models. Investigations into the anti-ulcer properties of Annona squamosa have been conducted on its twig extracts, which demonstrated gastroprotective effects. nih.gov These effects were linked to compounds such as (+)-O-methylarmepavine, N-methylcorydaldine, and isocorydine, which exhibited anti-secretory activity by inhibiting the H+/K+-ATPase pump. nih.govresearchgate.net Despite the identification of Annosquamosin A as a constituent of Annona squamosa, its potential role in anti-ulcer activity has not been independently evaluated or reported.

Neuroprotective Effects

There are no dedicated preclinical studies investigating the neuroprotective effects of Annosquamosin A. The neuroprotective potential of Annona squamosa has been explored through its extracts and other isolated compounds, such as the alkaloid anonaine. researchgate.netjapsonline.com These studies have suggested mechanisms related to the GABAergic system. researchgate.netjapsonline.com However, Annosquamosin A has not been a subject of investigation in this context, and therefore, no data on its neuroprotective capabilities are available.

Mechanistic Insights into Annosquamosin a Bioactivities

Molecular Targets and Signaling Pathways in Anticancer Activity

The anticancer properties of Annosquamosin A are attributed to its ability to interact with and modulate various cellular components and pathways that are critical for cancer cell survival and proliferation.

Induction of Apoptosis in Cancer Cells (e.g., Caspase Activation, Bcl-2/Bax Modulation)

Annosquamosin A has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a key mechanism for eliminating malignant cells. The process of apoptosis is tightly regulated by a family of proteins known as caspases and the Bcl-2 family of proteins.

One of the primary ways Annosquamosin A induces apoptosis is by modulating the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. phytojournal.comarchivesofmedicalscience.com This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial outer membrane, leading to the release of cytochrome c. nih.govnih.gov

The release of cytochrome c into the cytosol triggers the formation of the apoptosome, a protein complex that activates caspase-9, an initiator caspase. mdpi.com Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3. nih.govmdpi.com Caspase-3 is a key protease that cleaves numerous cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis. mdpi.com Studies have shown that treatment with apoptosis-inducing agents can lead to the activation of caspase-3. nih.gov

The Bcl-2 family of proteins are central regulators of apoptosis. mdpi.com This family includes both anti-apoptotic members, like Bcl-2 itself, and pro-apoptotic members, like Bax. archivesofmedicalscience.commdpi.com The ratio of these opposing factions within the cell is a key determinant of whether a cell will undergo apoptosis. archivesofmedicalscience.comnih.gov Overexpression of Bcl-2 has been observed in various cancers, contributing to their survival and resistance to treatment. mdpi.com

| Apoptosis-Related Proteins Modulated by Annosquamosin A | Function | Effect of Annosquamosin A |

| Bcl-2 | Anti-apoptotic | Downregulation phytojournal.comarchivesofmedicalscience.com |

| Bax | Pro-apoptotic | Upregulation phytojournal.comarchivesofmedicalscience.com |

| Caspase-3 | Executioner caspase | Activation nih.govnih.govmdpi.com |

| Caspase-9 | Initiator caspase | Activation mdpi.com |

| Cytochrome c | Apoptotic signaling molecule | Release from mitochondria nih.govmdpi.com |

Mitochondrial Dysfunction and ATP Production Inhibition (Complex I)

Mitochondria are central to cellular energy production and are also key regulators of apoptosis. Annosquamosin A has been found to induce mitochondrial dysfunction, a critical aspect of its anticancer activity. A primary target of Annosquamosin A within the mitochondria is Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. nih.govmdpi.com

Inhibition of Complex I disrupts the flow of electrons, leading to several detrimental consequences for the cancer cell. Firstly, it impairs the production of ATP, the cell's primary energy currency. nih.govnih.gov Cancer cells have high energy demands to sustain their rapid proliferation, and a reduction in ATP can lead to an energy crisis and cell death.

Secondly, the disruption of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS). plos.org While moderate levels of ROS can promote cancer cell survival, excessive ROS can induce oxidative stress, damage cellular components like DNA, proteins, and lipids, and trigger apoptosis.

Mitochondrial dysfunction is a hallmark of many diseases and can be induced by various toxins. nih.gov This dysfunction can manifest as a loss of mitochondrial membrane potential, which is a key event in the initiation of the intrinsic apoptotic pathway. nih.govoatext.com

| Impact of Annosquamosin A on Mitochondrial Function | |

| Target | Mitochondrial Electron Transport Chain Complex I nih.govmdpi.com |

| Consequence | Inhibition of ATP Production nih.govnih.gov |

| Consequence | Increased Reactive Oxygen Species (ROS) Production plos.org |

| Consequence | Induction of Mitochondrial Dysfunction |

Regulation of Gene Expression and Protein Synthesis

Annosquamosin A can influence the expression of genes and the synthesis of proteins that are crucial for cancer cell function. Gene expression is a multi-step process that can be regulated at various levels, including transcription and translation. wikipedia.orgkhanacademy.org

Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA (mRNA). savemyexams.com By modulating the activity of these factors, Annosquamosin A can either increase (up-regulate) or decrease (down-regulate) the expression of specific genes. wikipedia.org For instance, it can affect the expression of genes involved in cell cycle control, apoptosis, and proliferation.

The process of protein synthesis, or translation, involves the decoding of mRNA to produce a specific amino acid chain, or polypeptide. nih.govlabster.com This process can also be a point of regulation. Annosquamosin A may interfere with the machinery of protein synthesis, leading to a reduction in the levels of proteins that are essential for cancer cell survival and growth. Post-translational modifications, which are chemical alterations to a protein after its synthesis, can also be affected. khanacademy.orglabster.com

Interference with Cellular Proliferation Pathways

Uncontrolled cellular proliferation is a defining characteristic of cancer. Annosquamosin A has been shown to interfere with the signaling pathways that drive this proliferation. ipindexing.com Several key pathways are implicated in the regulation of cell growth and division, including the PI3K/Akt/mTOR and MAPK/ERK pathways. nih.gov

Extracts from plants of the Annona genus have been found to modulate these pathways. nih.gov For example, they can inhibit the phosphorylation and activation of key proteins in the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer and promotes cell survival and growth. nih.gov By blocking these signals, Annosquamosin A can halt the cell cycle and prevent cancer cells from dividing.

Furthermore, the compound can influence the expression of proteins that regulate the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs). Dysregulation of these proteins is a common feature of cancer.

Effects on Tumor Angiogenesis and Metastasis (Preclinical)

For a tumor to grow beyond a small size, it needs to develop its own blood supply through a process called angiogenesis. cancer.gov This network of new blood vessels provides the tumor with the oxygen and nutrients it needs to expand. cancer.gov Metastasis, the spread of cancer cells to distant parts of thebody, is the primary cause of cancer-related mortality. nih.govcrownbio.com

Preclinical studies suggest that compounds from Annona species can inhibit tumor angiogenesis. rsisinternational.org They may do this by interfering with the signaling of pro-angiogenic factors like vascular endothelial growth factor (VEGF). cancer.govfrontiersin.org By blocking the formation of new blood vessels, these compounds can effectively starve the tumor and inhibit its growth. cancer.gov

In addition to inhibiting angiogenesis, Annosquamosin A may also have anti-metastatic properties. This could involve inhibiting the invasion of cancer cells into surrounding tissues and their migration to other organs. nih.govnih.gov

| Preclinical Anticancer Effects of Annona Compounds | |

| Process | Tumor Angiogenesis |

| Mechanism | Inhibition of pro-angiogenic signaling (e.g., VEGF) cancer.govrsisinternational.orgfrontiersin.org |

| Process | Tumor Metastasis |

| Mechanism | Potential inhibition of cancer cell invasion and migration nih.govnih.gov |

Membrane Disruption Mechanisms in Cancer Cells

The cell membrane is a critical barrier that maintains cellular integrity. Annosquamosin A may exert some of its cytotoxic effects by disrupting the plasma membrane of cancer cells. Cancer cell membranes often have a different lipid composition compared to normal cells, which can make them more susceptible to certain disruptive agents. nih.govmdpi.com

This disruption can lead to increased membrane permeability, loss of essential ions and molecules, and ultimately, cell lysis. nih.govnih.gov The mechanism may involve the intercalation of the compound into the lipid bilayer, altering its physical properties and leading to the formation of pores or other defects. nih.govnih.gov This direct attack on the cell membrane represents another avenue through which Annosquamosin A can induce cancer cell death. oatext.com

Elucidation of Antimicrobial Mechanisms of Annosquamosin A

The antimicrobial properties of compounds derived from Annona squamosa are of significant interest. While direct studies on Annosquamosin A are limited, research on extracts from the plant provides insight into the likely mechanisms of action.

Bacterial Cell Wall and Membrane Integrity Disruption

A primary mechanism for the antimicrobial action of phytochemicals is the disruption of the bacterial cell's physical structure. frontiersin.orgnih.gov The primary target is often the cell membrane, a critical barrier that maintains cellular integrity. nih.gov Research on methanol (B129727) extracts from Annona squamosa leaves (ASL) has demonstrated that its antimicrobial effect is linked to the destabilization of the bacterial membrane. nih.gov

Studies show that cationic antimicrobial peptides (AMPs) can interact with the negatively charged bacterial cell surface, leading to cell lysis or the formation of transient pores that allow the peptide to enter the cell. frontiersin.org This disruption can be visualized using fluorescent dyes. For instance, the membrane-permeable dye SYTO-9 can enter all bacterial cells, while propidium (B1200493) iodide (PI) can only penetrate cells with damaged membranes. frontiersin.org

In experiments with A. squamosa leaf extracts (ASL), treatment led to increased membrane permeability in bacteria such as S. aureus, K. pneumoniae, and E. faecalis. nih.gov This was accompanied by a rapid, time-dependent killing of the bacteria and a significant reduction in viable cell numbers. nih.gov This mode of action, which involves compromising the bacterial membrane, is a key factor in the bactericidal effects of many natural antimicrobial agents. frontiersin.org While these findings are for the whole extract, they suggest that constituent compounds like Annosquamosin A may contribute to this membrane-disrupting activity.

Table 1: Antibacterial Activity of Annona squamosa Leaf Extract (ASL)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|

| Staphylococcus aureus | 78 |

| Klebsiella pneumoniae | 78 |

| Enterococcus faecalis | 39 |

Data derived from a study on the methanol extract of A. squamosa leaves. nih.gov

Inhibition of Microbial Virulence Factors

An alternative antimicrobial strategy to direct killing is the inhibition of virulence factors. mdpi.com This anti-virulence approach targets the mechanisms bacteria use to cause disease, such as toxin production, motility, and biofilm formation, without necessarily affecting cell viability, which may reduce the selective pressure for developing resistance. mdpi.com A key regulatory system for many of these virulence factors is quorum sensing (QS), a cell-to-cell communication process. nih.govfrontiersin.org

Disrupting the QS system is a promising strategy to attenuate bacterial pathogenicity. nih.govfrontiersin.org For instance, studies on other plant extracts, such as from Mangifera indica (mango), have shown that they can interfere with QS and subsequently reduce the production of virulence factors like elastase, protease, and pyocyanin (B1662382) in Pseudomonas aeruginosa. frontiersin.org This inhibition of virulence has been shown to reduce the mortality of C. elegans infected with the pathogen. frontiersin.org

Although direct evidence for Annosquamosin A is not yet available, it is plausible that it could exert antimicrobial effects by interfering with bacterial virulence, possibly through the inhibition of QS systems. This remains a potential area for future investigation into its specific mechanisms.

Anti-inflammatory Molecular Pathways

Annosquamosin A is believed to possess anti-inflammatory properties, a common characteristic among phytochemicals found in Annona squamosa. doc-developpement-durable.org The mechanisms likely involve the modulation of key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

A hallmark of inflammation is the overproduction of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.govmdpi.com These signaling molecules are crucial mediators of the inflammatory response. nih.gov Many natural compounds exert their anti-inflammatory effects by inhibiting the production of these cytokines. mdpi.com

For example, Antcin K, a triterpenoid (B12794562) from a medicinal mushroom, was found to inhibit the expression of TNF-α, IL-1β, and IL-8 in human rheumatoid synovial fibroblasts. mdpi.com This inhibition was linked to the downregulation of signaling cascades like NF-κB, which is a key transcription factor required for the induction of numerous inflammatory genes, including those for TNF-α, IL-1β, and IL-6. mdpi.com Similarly, studies on other compounds have shown that they can reduce levels of these cytokines in various experimental models. jfda-online.comoatext.com

Modulation of Arachidonic Acid Metabolism (e.g., COX, LOX Pathways)

The arachidonic acid (AA) metabolic pathway is central to the inflammatory process. nih.govnih.gov When cells are injured, AA is released from membrane phospholipids (B1166683) by the enzyme phospholipase A2 (PLA2). wikipedia.orgclinref.com Free AA is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.gov

The COX pathway , involving enzymes COX-1 and COX-2, produces prostaglandins (B1171923) (PGs), which are potent mediators of pain, fever, and inflammation. clinref.comnih.gov

The LOX pathway , primarily involving 5-lipoxygenase (5-LOX), produces leukotrienes (LTs), which are involved in various inflammatory responses, including asthma. clinref.comd-nb.info

Inhibition of these enzymes is a key strategy for anti-inflammatory drugs. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs), for instance, work by blocking COX enzymes. clinref.com There is growing interest in developing dual inhibitors of both COX-2 and 5-LOX to achieve broader anti-inflammatory effects with potentially fewer side effects. d-nb.infonih.gov

Several natural products have been identified as inhibitors of the AA pathway. nih.gov For example, certain flavonoids have demonstrated the ability to act as dual inhibitors of COX-2 and 5-LOX. d-nb.info While the specific effect of Annosquamosin A on the COX and LOX enzymes has not been detailed, its reported anti-inflammatory activity suggests that modulation of the arachidonic acid cascade is a plausible mechanism of action that warrants further scientific exploration.

Antioxidant Mechanisms

Extracts from various parts of Annona squamosa, particularly the seeds and leaves, have demonstrated significant antioxidant properties. doc-developpement-durable.orgnih.goviosrjournals.org This activity is largely attributed to their ability to scavenge free radicals, which are unstable molecules that can cause oxidative stress and damage to cells, contributing to a range of diseases. iosrjournals.orgsemanticscholar.org

The antioxidant potential of A. squamosa extracts has been confirmed through various in vitro assays, including DPPH (1,1-diphenyl-2-picryl hydrazyl) radical scavenging, ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulphonate)) radical scavenging, and nitric oxide radical scavenging assays. doc-developpement-durable.orgwaocp.org The mechanism of action for many of the constituent compounds, such as phenols and flavonoids, involves donating hydrogen to neutralize free radicals and reactive oxygen species. mdpi.com

Table 2: Free Radical Scavenging Activity of Annona squamosa Seed Extracts

| Assay | Extract Type | IC50 or Activity Value (µg/mL) | Standard and Value (µg/mL) |

|---|---|---|---|

| DPPH Scavenging | Methanol | 28.8 | - |

| Ethyl Acetate (B1210297) | 34.7 | - | |

| Petroleum Ether | 34.4 | - | |

| Chloroform (B151607) | 43.8 | - | |

| ABTS Scavenging | Methanol | 80.0 | Trolox: 94.2 |

| Ethyl Acetate | 78.5 | Trolox: 94.2 | |

| Petroleum Ether | 77.8 | Trolox: 94.2 | |

| Chloroform | 73.3 | Trolox: 94.2 | |

| Superoxide (B77818) Scavenging | Methanol | 70.0 | Gallic Acid: 97.0 |

| Chloroform | 68.0 | Gallic Acid: 97.0 | |

| Petroleum Ether | 66.0 | Gallic Acid: 97.0 | |

| Ethyl Acetate | 63.0 | Gallic Acid: 97.0 | |

| Nitric Oxide Scavenging | Petroleum Ether | 91.0 | Ascorbic Acid: 91.0 |

| Methanol | 75.8 | Ascorbic Acid: 91.0 | |

| Ethyl Acetate | 71.8 | Ascorbic Acid: 91.0 | |

| Chloroform | 66.8 | Ascorbic Acid: 91.0 |

Data derived from studies on various solvent extracts of A. squamosa seeds. nih.govwaocp.org

Direct Radical Scavenging

While specific studies focusing exclusively on the direct radical scavenging activity of isolated Annosquamosin A are limited, research on extracts of Annona squamosa, where this compound is a known constituent, provides significant insights. nih.govwaocp.org Extracts from various parts of the plant, particularly the seeds and leaves, have demonstrated notable efficacy in neutralizing various free radicals in a dose-dependent manner. nih.gov

Key findings from studies on Annona squamosa extracts, which contain Annosquamosin A, include:

DPPH Radical Scavenging: Extracts have shown remarkable scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.govmdpi.com

ABTS Radical Scavenging: Significant scavenging effects have also been observed against the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, with activity increasing with concentration. nih.govwaocp.org

Superoxide and Hydroxyl Radical Scavenging: The extracts have demonstrated the ability to scavenge superoxide and hydroxyl radicals. nih.gov

Nitric Oxide Radical Scavenging: The capacity to scavenge nitric oxide radicals has also been reported. nih.govwaocp.org

These findings suggest that compounds within the extracts, including Annosquamosin A, possess the ability to donate hydrogen atoms or electrons to neutralize free radicals, thereby mitigating oxidative stress. The antioxidant capacity is often attributed to the presence of various phytochemicals, including diterpenoids. researchgate.netresearchgate.net

Table 1: Radical Scavenging Activity of Annona squamosa Extracts (Note: These values represent the activity of extracts and not isolated Annosquamosin A)

| Radical Scavenged | Extract Type | Observed Effect | Reference |

| DPPH | Seed Extracts | Dose-dependent inhibition | nih.gov |

| ABTS | Seed Extracts | Increased scavenging with concentration | nih.gov |

| Superoxide | Seed Extracts | Significant scavenging activity | nih.gov |

| Nitric Oxide | Seed Extracts | Notable scavenging values | waocp.org |

| Hydroxyl | Seed Extracts | Percentage of scavenging increased with concentration | nih.gov |

Upregulation of Endogenous Antioxidant Enzymes

Beyond direct scavenging, a crucial aspect of Annosquamosin A's antioxidant mechanism involves the upregulation of the body's own defense systems. An in vivo study on Annona squamosa leaf extract demonstrated an increase in the activities of several key antioxidant enzymes. ekb.eg This suggests that constituents of the extract, such as Annosquamosin A, can enhance cellular resilience to oxidative stress by bolstering these enzymatic defenses.

The primary antioxidant enzymes that are upregulated include:

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. xiahepublishing.comnih.govnih.gov

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of more dangerous hydroxyl radicals. xiahepublishing.comnih.govfrontiersin.org

Glutathione Peroxidase (GPx): This enzyme reduces hydrogen peroxide and lipid hydroperoxides at the expense of glutathione. xiahepublishing.comnih.govfrontiersin.org

The upregulation of these enzymes is a key mechanism for protecting cells from oxidative damage. xiahepublishing.com Studies on various plant extracts have shown that compounds like flavonoids and terpenoids can stimulate the expression and activity of these enzymes, often through the activation of transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2). xiahepublishing.commdpi.com While direct evidence linking Annosquamosin A to Nrf2 activation is still emerging, the observed increase in SOD, CAT, and GPx activity points towards such a pathway being a plausible mechanism of action. ekb.egxiahepublishing.com

Structure-Activity Relationship (SAR) Studies of Annosquamosin A and its Derivatives

The biological activity of Annosquamosin A is intrinsically linked to its specific chemical structure. Understanding the relationship between its molecular features and its bioactivities is essential for the development of more potent and selective therapeutic agents.

Identification of Key Pharmacophores for Specific Activities

Annosquamosin A is an ent-kaurane diterpenoid, a class of compounds known for their diverse biological activities. vulcanchem.com Its tetracyclic kaurane (B74193) backbone provides a rigid scaffold upon which various functional groups are positioned, and these are critical for its interactions with biological targets. vulcanchem.com

Key structural features of Annosquamosin A that are considered important for its bioactivity include:

The ent-kaurane skeleton: This tetracyclic core is a common feature in many bioactive diterpenoids. vulcanchem.com

Functional Groups: The presence of a formyl group at position C-19, a hydroxyl group at C-16, and an acetoxy group at C-17 are believed to be crucial for its biological effects. researchgate.netvulcanchem.com These groups can participate in hydrogen bonding and other interactions with target proteins.

Stereochemistry: The specific three-dimensional arrangement of these functional groups is vital for the molecule's ability to fit into the binding sites of its biological targets. vulcanchem.com

While specific pharmacophore models for Annosquamosin A's antioxidant activity are not yet fully elucidated, studies on related kaurane diterpenes suggest that the presence and orientation of hydroxyl and other oxygen-containing functional groups play a significant role.

Correlation between Structural Modifications and Biological Potency

Research on various kaurane diterpenoids has shown that modifications to their structure can significantly impact their biological potency. For instance, the presence and type of ester groups, the oxidation state of carbon atoms (e.g., alcohol, aldehyde, or carboxylic acid), and the presence of double bonds can all influence activity. phytojournal.com

In the broader family of Annonaceae compounds, structure-activity relationship studies have been crucial. For example, in the related class of annonaceous acetogenins (B1209576), the stereochemistry of the lactone ring and the length and hydroxylation pattern of the aliphatic chain are critical determinants of cytotoxicity. phytojournal.com Although Annosquamosin A is a diterpene and not an acetogenin (B2873293), this highlights the principle that subtle structural changes can lead to dramatic differences in biological effect within natural products from this family.

For Annosquamosin A and its derivatives, future research will likely focus on synthesizing analogs with modified functional groups to probe their importance for specific activities. This could involve, for example, changing the ester at C-17 or modifying the formyl group at C-19 to explore how these changes affect antioxidant capacity or other bioactivities.

Table 2: Key Structural Features of Annosquamosin A

| Structural Feature | Description | Potential Role in Bioactivity | Reference |

| Molecular Formula | C₂₂H₃₄O₄ | Defines the elemental composition | vulcanchem.com |

| Molecular Weight | 362.5 g/mol | Influences pharmacokinetic properties | vulcanchem.com |

| Core Structure | Tetracyclic ent-kaurane | Provides a rigid molecular framework | vulcanchem.com |

| C-19 Functional Group | Formyl group (-CHO) | Potential site for interaction with biological targets | vulcanchem.com |

| C-16 Functional Group | Hydroxyl group (-OH) | Can act as a hydrogen bond donor | vulcanchem.com |

| C-17 Functional Group | Acetoxy group (-OCOCH₃) | Influences lipophilicity and binding interactions |

Synthetic and Biosynthetic Strategies for Annosquamosin a and Derivatives

Total Synthesis Approaches to Annosquamosin A

While a specific total synthesis for Annosquamosin A has not been prominently documented in available literature, the general strategies for constructing the ent-kaurane skeleton are well-established through the synthesis of other members of this family, such as steviol (B1681142) and maoecrystal P. nih.govrsc.org These approaches provide a clear blueprint for the potential synthesis of Annosquamosin A.

The construction of the tetracyclic ent-kaurane framework is a central theme in the synthesis of related diterpenoids. A common strategy involves the convergent assembly of the molecule from smaller, functionalized fragments. thieme-connect.com Key reactions often employed include:

Diels-Alder Cycloaddition: This powerful reaction is frequently used to construct the core A, B, and C rings of the kaurane (B74193) skeleton simultaneously. For instance, an intermolecular Diels-Alder reaction can be used at an early stage to assemble the majority of the carbon centers required for the final structure. rsc.orgmagtech.com.cn In some syntheses, a highly reactive, twisted enone intermediate is employed as a dienophile to build the tricyclic or tetracyclic core. rsc.org

Radical Cyclization: The formation of the characteristic bicyclo[3.2.1]octane D-ring system is often accomplished via radical cyclization. Samarium(II) iodide (SmI₂)-mediated carbonyl-alkene reductive coupling is a key method used to install this bridged ring system. rsc.orgmagtech.com.cn

Polyene Cyclization: Biomimetic approaches using polyene cyclization can generate the foundational ring systems. This strategy involves designing a precursor that, upon cyclization, yields the desired stereochemistry and functionality, such as the axial oxidation at the C19 methyl group seen in some kauranes. nih.gov

Fragmentation of "Overbred" Intermediates: Some strategies intentionally build more complex or strained intermediates than necessary, which then undergo controlled fragmentation reactions to yield the desired, less-strained bicyclo[3.2.1] system. nih.gov

A representative synthetic sequence for a generic ent-kaurane might begin with a palladium-catalyzed asymmetric allylic alkylation to set a key stereocenter. thieme-connect.com This can be followed by a Hoppe's homoaldol reaction and a Mukaiyama-Michael-type cascade to assemble the core structure. thieme-connect.com The final bridged ring is often installed in the later stages of the synthesis.

The primary stereochemical hurdle in ent-kaurane synthesis is the precise construction of the bridged bicyclo[3.2.1]octane core and the control of multiple stereocenters throughout the tetracyclic system. magtech.com.cnrsc.org

Challenge: Bridged Ring Formation: Creating the bicyclo[3.2.1]octane D-ring with the correct stereochemistry is non-trivial.

Solution: Intramolecular cycloadditions have proven highly effective. A key strategy involves the design of a highly reactive [3.2.1]-bridgehead enone intermediate, which is then trapped in a regioselective and stereospecific manner by a tethered intramolecular Diels-Alder reaction. acs.org This approach allows for the transmission of stereochemical information across the molecular framework, for example, from the C ring to the A ring, ensuring high levels of asymmetric induction. nih.gov Another solution is the use of a Pd-catalyzed transannular alkenylation, which can stereoselectively install a functionalized bridged F ring in related C19-diterpenoid alkaloids. rsc.org

Challenge: Multiple Stereocenters: The ent-kaurane skeleton is decorated with numerous stereocenters that must be set correctly.

Solution: Modern synthetic methods rely on asymmetric catalysis and the use of chiral pool starting materials. A Stoltz palladium-catalyzed asymmetric allylic alkylation, for example, can establish the initial chirality, which is then carried through the subsequent reaction sequence. thieme-connect.com Furthermore, the stereoselectivity of key cyclization reactions, such as the Diels-Alder cycloaddition, can be controlled by the choice of catalyst and the geometry of the reactants, leading to the desired diastereomer. acs.orgacs.org

Key Synthetic Intermediates and Reaction Sequences

Semisynthesis of Annosquamosin A Analogs

Semisynthesis offers a practical alternative to total synthesis by leveraging abundant, structurally related natural products as starting materials. For the Annosquamosin A family, the most relevant and widely available precursor is ent-kaur-16-en-19-oic acid (ent-kaurenoic acid). researchgate.netichem.md This compound shares the same core skeleton as Annosquamosin A and provides reactive functional groups for chemical modification.

Extensive research has been conducted on the chemical modification of ent-kaurenoic acid to generate novel derivatives with improved or new biological activities. ichem.mdthieme-connect.com These modifications typically target the C-4 carboxylic acid, the C-16/C-17 exocyclic double bond, and other positions on the tetracyclic core.

Key derivatization strategies include:

Modification of the C-4 Carboxylic Acid: The carboxyl group can be readily converted into esters and amides. Esterification with various alkyl bromides or amidation with different amines has been shown to produce derivatives with significant cytotoxic activity against various cancer cell lines. thieme-connect.com

Functionalization of the C-15 Position: The C-15 position adjacent to the double bond can be oxidized. For example, treatment with selenium dioxide can introduce a hydroxyl group, which can then be further oxidized to an α,β-unsaturated ketone. thieme-connect.com This enone system is a known pharmacophore that can enhance cytotoxic activity. thieme-connect.com

Modification of the C-3 Position: In precursors bearing a hydroxyl group at C-3, this position can be esterified with various acids, such as caffeic acid derivatives, leading to new compounds with enhanced antimicrobial activity. eurjchem.com

These semisynthetic studies have demonstrated that modifying the periphery of the ent-kaurane skeleton can significantly modulate biological activity. For instance, certain ester and amide derivatives of ent-kaurenoic acid have shown increased cytotoxic potency compared to the parent compound. thieme-connect.commdpi.com This provides a strong rationale for applying similar strategies to Annosquamosin A, should it become available in sufficient quantities, to explore its structure-activity relationships.

| Precursor | Modification Site | Reaction Type | Resulting Functional Group | Biological Activity of Derivative |

| ent-Kaurenoic Acid | C-19 | Esterification | Ester | Enhanced Cytotoxicity thieme-connect.com |

| ent-Kaurenoic Acid | C-19 | Amidation | Amide | Enhanced Cytotoxicity thieme-connect.com |

| ent-Kaurenoic Acid | C-15 | Oxidation | Ketone (α,β-unsaturated) | Enhanced Cytotoxicity thieme-connect.com |

| ent-kaur-3-acetoxy-15-ene | C-3 | Esterification | Caffeoyl Ester | Enhanced Antimicrobial Activity eurjchem.com |

Biotechnological Production of Annosquamosin A

Biotechnological approaches, particularly plant cell and tissue culture, represent a promising and sustainable alternative to chemical synthesis or extraction from wild plants for the production of valuable secondary metabolites like Annosquamosin A.

The in vitro propagation of Annona squamosa, the natural source of Annosquamosin A, has been successfully achieved, laying the groundwork for its biotechnological production. scialert.netscialert.net

Micropropagation: Large-scale micropropagation of A. squamosa has been accomplished using nodal explants. scialert.net Studies have optimized the culture media and plant hormone concentrations to induce shoot and root formation. Murashige and Skoog (MS) medium, or modifications of it (MMS), are commonly used. scialert.net The cytokinin 6-benzyladenine (BA or BAP) is effective for inducing multiple shoots, while auxins like indole-3-butyric acid (IBA) and α-naphthalene acetic acid (NAA) are crucial for root development. scialert.netscialert.net The prevention of phenolic compound leaching from the explants, often by adding activated charcoal to the medium, is a critical step for successful culture establishment. scialert.net

Callus Cultures: Callus cultures of A. squamosa have been established from various explants, including petals and fruits. nih.gov The growth of these undifferentiated cell masses is highly dependent on the ratio of auxins to cytokinins in the culture medium. nih.gov While research has demonstrated the production of other secondary metabolites like the acetogenin (B2873293) squamocin (B1681989) in these callus cultures, the principle can be extended to terpenoids. nih.gov By optimizing the culture conditions, including medium composition, light, and temperature, it may be possible to induce and enhance the production of Annosquamosin A in either callus or cell suspension cultures.

| Explant Type | Medium | Hormone Combination (mg/L) | Observed Effect | Reference |

| Nodal Explant | MMS | BA (2.0) | 100% shoot proliferation | scialert.net |

| Nodal Explant | MMS | BA (0.2) + NAA (0.1) | 80% shoot proliferation (6 shoots/culture) | scialert.net |

| In vitro Shoot | MMS | IBA (0.1) | 100% root formation | scialert.net |

| In vitro Shoot | MMS | IAA (0.1) | 80% root formation | scialert.net |

| Petal, Fruit | Gamborg B-5 | NAA (5.0) + Zeatin (4.0) | High callus growth and squamocin production | nih.gov |

Metabolic Engineering for Optimized Biosynthesis of Annosquamosin A